![molecular formula C18H17NO3 B6361925 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid CAS No. 1240568-78-8](/img/structure/B6361925.png)
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid
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Overview
Description
“1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C18H17NO3 . It is a derivative of indole, which is a heterocyclic compound that is widely studied for its diverse biological activities .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid” can be analyzed based on its molecular formula, C18H17NO3 . The compound contains an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The benzyl and ethoxy groups are substituents on the indole core .Chemical Reactions Analysis
The chemical reactions involving “1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid” are not explicitly mentioned in the available literature. Indole derivatives are known to participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the compound .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for treating inflammatory conditions .
Anticancer Activity
Indole derivatives have shown potential in cancer treatment. The indole core and C2 carboxyl group can chelate the two Mg2+ ions within the active site of integrase, which is crucial in the replication of HIV-1, a retrovirus that can lead to cancer .
Anti-HIV Activity
Indole-2-carboxylic acid derivatives have been found to effectively inhibit the strand transfer of HIV-1 integrase . This makes them potential candidates for the development of new anti-HIV drugs.
Antioxidant Activity
Indole derivatives have demonstrated antioxidant properties. They can neutralize free radicals, which are harmful substances that can cause cell damage .
Antimicrobial Activity
Indole derivatives have shown antimicrobial potential. They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial drugs .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities. They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Antidiabetic Activity
Indole derivatives have shown potential in the treatment of diabetes. They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs .
Safety and Hazards
Future Directions
The future directions for research on “1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid” could include further studies on its synthesis, chemical reactions, and potential biological activities. Given the interest in indole derivatives for their diverse biological activities, this compound could be a subject of interest in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid, as an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives have been found to inhibit the strand transfer of hiv-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg2+ ions within the active site of integrase .
Biochemical Pathways
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may interact with various biochemical pathways .
Result of Action
Indole derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid is not specified in the search results. The effect of environmental factors on the action of a compound can depend on various factors, including the compound’s chemical structure, its targets, and the specific biological systems in which it acts.
This compound, like other indole derivatives, holds promise for the development of new therapeutic agents due to its broad spectrum of biological activities .
properties
IUPAC Name |
1-benzyl-4-ethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-2-22-17-10-6-9-15-14(17)11-16(18(20)21)19(15)12-13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWFWJMNYAPGJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2CC3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-ethoxy-1H-indole-2-carboxylic acid |
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